Ethyl heptanoate

Catalog No.
S595128
CAS No.
106-30-9
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl heptanoate

CAS Number

106-30-9

Product Name

Ethyl heptanoate

IUPAC Name

ethyl heptanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-8-9(10)11-4-2/h3-8H2,1-2H3

InChI Key

TVQGDYNRXLTQAP-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OCC

Solubility

0.00 M
0.29 mg/mL at 25 °C
0.29 mg/mL
Slightly soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol
1ml in 3ml 70% ethanol (in ethanol)

Synonyms

Enanthic Acid Ethyl Ester; Cognac Oil; Enanthylic Ether; Ethyl Enanthate; Ethyl Heptanoate; Ethyl Heptylate; Ethyl n-Heptanoate; Ethyl Oenanthate; Ethyl Oenanthylate; NSC 8891; Oenanthic Ether

Canonical SMILES

CCCCCCC(=O)OCC

Role in Food Science and Flavor Research:

  • Flavor analysis: Ethyl heptanoate is a key contributor to the characteristic fruity and floral aromas of various fruits, including grapes, peaches, pineapples, and raspberries [, ]. Researchers utilize it as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis to identify and quantify volatile flavor compounds in food products [].
  • Flavor development: Understanding the specific volatile compounds responsible for desirable flavors allows scientists to develop synthetic flavorings or enhance natural flavors in food products []. Ethyl heptanoate is used as a starting material or reference compound in the development of artificial flavors for various applications.

Applications in Microbiology and Fermentation Research:

  • Microbial metabolite: Ethyl heptanoate is a known metabolite produced by certain yeast strains, including Saccharomyces cerevisiae, commonly used in bread and wine fermentation []. Researchers study the presence and production of this compound to gain insights into yeast metabolic pathways and fermentation processes [].
  • Antimicrobial activity: Several studies have investigated the potential antimicrobial properties of ethyl heptanoate against various bacterial and fungal strains [, ]. While the exact mechanisms and effectiveness require further investigation, these studies suggest the potential use of ethyl heptanoate as a natural food preservative or in the development of new antimicrobial agents.

Other Potential Research Applications:

  • Biofuel production: Recent research explores the potential of ethyl heptanoate as a biofuel precursor. Studies have shown the feasibility of converting it into biofuels like biodiesel through various biological and chemical processes [].
  • Insect communication: Some insects, like bark beetles, utilize ethyl heptanoate as a pheromone for communication purposes. Researchers studying insect behavior and chemical communication use this compound to understand how insects attract mates or signal danger [].

Ethyl heptanoate is an organic compound classified as a fatty acid ethyl ester, resulting from the condensation of heptanoic acid and ethanol. Its molecular formula is C9H18O2C_9H_{18}O_2 and it has a molecular weight of approximately 158.24 g/mol. Ethyl heptanoate is a colorless liquid characterized by a fruity aroma reminiscent of grapes and cognac, making it popular in the flavoring industry . It is insoluble in water but miscible with organic solvents such as alcohol, ether, and chloroform .

The mechanism of action of ethyl heptanoate is primarily related to its interaction with olfactory receptors in the nose. The lipophilic nature of the molecule allows it to partition into the olfactory epithelium, where it binds to specific olfactory receptors []. This binding triggers a signal transduction cascade that is eventually perceived as a grape-like aroma in the brain [].

Ethyl heptanoate is generally recognized as safe (GRAS) for use in food flavorings by the Food and Drug Administration (FDA) []. However, it may cause mild skin irritation upon prolonged contact [].

Typical for esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, ethyl heptanoate can hydrolyze back into heptanoic acid and ethanol.
  • Transesterification: It can react with other alcohols to form different esters.
  • Oxidation: Under certain conditions, it may be oxidized to form carboxylic acids.

The general reaction for its formation can be represented as follows:

Heptanoic Acid+EthanolEthyl Heptanoate+Water\text{Heptanoic Acid}+\text{Ethanol}\rightarrow \text{Ethyl Heptanoate}+\text{Water}

Ethyl heptanoate has been identified as a metabolite in various biological systems. It is produced during the fermentation process by yeast, particularly in the production of alcoholic beverages . The compound contributes to the aroma profile of wines and spirits, enhancing their sensory characteristics. Additionally, its presence in food products may influence flavor perception.

Ethyl heptanoate can be synthesized through several methods:

  • Direct Esterification: The most common method involves the direct reaction between heptanoic acid and ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
  • Fermentation: Ethyl heptanoate can also be produced naturally during the fermentation process by yeast, particularly Saccharomyces cerevisiae.
  • Transesterification: This involves reacting triglycerides (fats/oils) with ethanol to yield ethyl esters, including ethyl heptanoate.

Ethyl heptanoate has several applications across various industries:

  • Flavoring Agent: Due to its pleasant fruity aroma, it is widely used in food and beverage formulations.
  • Fragrance Industry: It is utilized in perfumes and air fresheners for its aromatic properties.
  • Solvent: The compound serves as a solvent in various chemical processes.
  • Metabolite Studies: It is used in research related to metabolic pathways involving fatty acids.

Research on ethyl heptanoate has highlighted its interactions within biological systems. Studies indicate that it may affect the flavor profiles of fermented products and influence consumer preferences. Additionally, its role as a metabolite suggests potential interactions with other biochemical pathways during fermentation processes .

Ethyl heptanoate belongs to a broader class of fatty acid esters. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaAroma ProfileUnique Characteristics
Ethyl hexanoateC8H16O2C_8H_{16}O_2FruityShorter carbon chain than ethyl heptanoate
Ethyl octanoateC10H20O2C_10H_{20}O_2Coconut-likeLonger carbon chain with distinct aroma
Ethyl butyrateC6H12O2C_6H_{12}O_2PineappleKnown for its strong fruity scent
Ethyl caprylateC8H16O2C_8H_{16}O_2SweetUsed in food flavoring

Uniqueness of Ethyl Heptanoate:
Ethyl heptanoate stands out due to its specific aroma profile reminiscent of grapes and cognac, which differentiates it from other esters used in flavoring and fragrance applications. Its unique synthesis pathways through both chemical methods and fermentation further enhance its significance in both industrial and biological contexts .

Physical Description

Liquid
Colourless liquid with a wine, brandy-like odou

XLogP3

2.9

Boiling Point

187.0 °C

Density

0.867-0.872

Melting Point

-66.1 °C
Fp -66.1 °
-66.1°C

UNII

45R404Y5X8

GHS Hazard Statements

Aggregated GHS information provided by 1663 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 427 of 1663 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1236 of 1663 companies with hazard statement code(s):;
H226 (97.98%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.68 mmHg

Pictograms

Flammable

Flammable

Other CAS

106-30-9

Wikipedia

Ethyl oenanthate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Heptanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Influence of poly (lactide-co-glycolide) type and gamma irradiation on the betamethasone acetate release from the in situ forming systems

Mohammad Rafienia, Shahriar Hojjati Emami, Hamid Mirzadeh, Hamid Mobedi, Saeed Karbasi
PMID: 19450225   DOI: 10.2174/156720109787846243

Abstract

In situ forming biodegradable polymeric systems were prepared from Poly (DL-lactide-co-glycolide), RG504H (50:50, lactide:glycolide), RG756 (75:25) and mixture of them. They were dissolved in N-methyl-2-pyrrolidone (33% w/w) and mixed with betamethasone acetate (BTMA, 5 and 10% w/w) and ethyl heptanoate (5% w/w, as an additive). The effects of gamma irradiation, drug loading, type of polymers and solvent removal were evaluated on release profiles. Scanning electron microscopy (SEM) of RG756 samples loaded by BTMA did not show any degradation until two weeks. Differential scanning calorimeter (DSC) experiments confirmed insignificant decrease in T(g), and consequently release rate. Declining T(g) of RG504H and RG756 after gamma irradiation was about 0.4 and 1.46 degrees C, respectively. High performance liquid chromatography (HPLC) revealed that BTMA release is more rapid from the formulations prepared using the RG504H with lower molecular weight. The formulations prepared by RG756 had lower burst release (2.5-41%) than the samples based on RG504H (60-67%) and mixture of them (30-33%). Regarding this research three different kinds of steriled in situ forming systems were developed which can release BTMA for 24, 90 and 60 days.


Monographs on fragrance raw materials

D L Opdyke
PMID: 7286874   DOI: 10.1016/0015-6264(81)90363-1

Abstract




Odor detection of single chemicals and binary mixtures

J Enrique Cometto-Muñiz, William S Cain, Michael H Abraham
PMID: 15474656   DOI: 10.1016/j.bbr.2004.05.014

Abstract

The investigation explored the olfactory detectability of two chemically and structurally similar esters, ethyl propanoate and ethyl heptanoate, presented singly and in mixtures. Initially, we measured concentration-detection (i.e., psychometric) functions for the odor of ethyl propanoate and ethyl heptanoate presented singly. Using this information, we prepared binary mixtures of the two chemicals in varying complementary proportions and, also, selected concentrations of the single compounds, such that, if a rule of response-addition (i.e., independence of detection) were to hold, the stimuli (mixed and single) should approximate equal detection. Next, we measured the actual detectability of these stimuli within the same experiment. The results were analyzed in terms of response-addition (or -additivity) and of dose-addition (or -additivity). The outcome revealed that at low levels of detectability the mixtures approximate response-addition, that is, independence of detection, whereas at high levels of detectability they approximate dose-addition. In the light of previous findings for the olfactory detection of the more dissimilar chemical pairs 1-butanol/2-heptanone and butyl acetate/toluene, we conclude that the described outcome generalizes across a variety of chemical pairs.


Chemosensory additivity in trigeminal chemoreception as reflected by detection of mixtures

J Enrique Cometto-Muñiz, William S Cain, Michael H Abraham
PMID: 15112117   DOI: 10.1007/s00221-004-1890-5

Abstract

A series of experiments probed into the degree of chemosensory detection additivity exhibited by mixtures of ethyl propanoate and heptanoate in terms of their trigeminal detectability via nasal pungency (i.e., irritation) and eye irritation. Nasal pungency was tested in subjects lacking a functional sense of smell (i.e., anosmics) to avoid olfactory biases. First, we built concentration-detection functions for each chemical and sensory endpoint. Second, we used the data from the functions to prepare mixtures of the two compounds in complementary proportions, and suitable single-chemical standards, all of which should be equally detectable under a rule of complete additivity, i.e., independence of detection. Third, we compared the experimentally obtained detectability with that expected under such rule. The outcome revealed that, at a low detectability level (but still above chance), the mixtures showed complete additivity for both trigeminal endpoints. At a high detectability level (but below perfect detection), the mixtures showed complete additivity for nasal pungency but less than complete additivity for eye irritation. In the context of previous studies, the results consolidate a picture of higher degree of detection additivity at perithreshold levels in trigeminal than in olfactory chemoreception. The outcome presents another line of evidence suggesting broader chemical tuning in chemesthesis compared to olfaction.


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